N-(prop-2-yn-1-yl)cyclohexanamine

Corrosion inhibition acid pickling oil well acidizing

N-(prop-2-yn-1-yl)cyclohexanamine (CAS 18292-76-7), also referred to as N-propargylcyclohexylamine, is a C9H15N secondary amine consisting of a cyclohexylamine core substituted with a terminal propargyl (prop-2-yn-1-yl) group. This compound occupies a structurally defined niche within the propargylamine class, possessing both a reactive terminal alkyne suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a secondary amine N–H bond available for further derivatization.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 18292-76-7
Cat. No. B176354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-yn-1-yl)cyclohexanamine
CAS18292-76-7
SynonymsN-prop-2-yn-1-ylcyclohexanamine(SALTDATA: HCl 0.1H2O)
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC#CCNC1CCCCC1
InChIInChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2
InChIKeyPDZCAXWOOIGGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(prop-2-yn-1-yl)cyclohexanamine (CAS 18292-76-7) Procurement Guide: A Dual-Functional Secondary Propargylamine Scaffold


N-(prop-2-yn-1-yl)cyclohexanamine (CAS 18292-76-7), also referred to as N-propargylcyclohexylamine, is a C9H15N secondary amine consisting of a cyclohexylamine core substituted with a terminal propargyl (prop-2-yn-1-yl) group. This compound occupies a structurally defined niche within the propargylamine class, possessing both a reactive terminal alkyne suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a secondary amine N–H bond available for further derivatization [1]. Its physicochemical profile includes a molecular weight of 137.22 g/mol and a boiling point reported at 98–100 °C at 30 mmHg . Originally disclosed as an acid corrosion inhibitor for ferrous metals in US Patent 3,337,470, the compound has since been utilized as a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science [2].

Why In-Class Propargylamine Analogs Cannot Replace N-(prop-2-yn-1-yl)cyclohexanamine


Within the propargylamine family, compounds differ critically in amine substitution pattern (primary, secondary, or tertiary), N-alkyl group identity, and the presence or absence of aryl substituents—each variation altering reactivity, physicochemical properties, and biological target engagement. N-(prop-2-yn-1-yl)cyclohexanamine retains a single N–H bond, enabling chemoselective N-functionalization reactions (e.g., cyanoethylation, epoxidation) that tertiary analogs such as N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine cannot undergo [1]. Conversely, the cyclohexyl group imparts greater lipophilicity and steric bulk compared to simpler N-propargylamine or N-benzylpropargylamine scaffolds, directly influencing corrosion inhibition efficacy, membrane partitioning, and enzyme binding pocket accommodation. Evidence presented below demonstrates that even within the narrow subclass of N-substituted cyclohexyl propargylamines, differences in N-alkylation state and synthetic route yield lead to quantifiable divergence in application-critical performance metrics.

Quantitative Differentiation Evidence for N-(prop-2-yn-1-yl)cyclohexanamine Against Closest Analogs


Corrosion Inhibition Efficiency on Low-Carbon Steel in Concentrated Mineral Acids at Elevated Temperature

N-(prop-2-yn-1-yl)cyclohexanamine (propargyl cyclohexylamine) was evaluated as a corrosion inhibitor for low-carbon 1020 steel in 4.8 N hydrochloric acid at 80 °C, achieving 99+% inhibition at a concentration of 0.1% by weight of the acidic solution, compared to only 47% inhibition (53% corrosion rate) in the uninhibited control [1]. In 4.8 N sulfuric acid under identical temperature conditions, the same 0.1% inhibitor concentration yielded 98% inhibition versus 39% inhibition (61% corrosion rate) for the control [1]. By contrast, the commonly used industrial corrosion inhibitor propargyl alcohol is reported to lose efficacy at temperatures exceeding approximately 93 °C (200 °F) in deep-well acidizing applications, limiting its operational temperature window [2].

Corrosion inhibition acid pickling oil well acidizing ferrous metal protection

Biocatalytic Synthetic Accessibility: Conversion Yield Gap Between Secondary and Tertiary N-Propargylcyclohexylamines

In a one-pot, three-enzyme biocatalytic cascade (P450 monooxygenase, alcohol dehydrogenase, reductive aminase) for the direct amination of cyclohexane, N-(prop-2-yn-1-yl)cyclohexanamine was obtained with only 19.6% conversion, attributed to poor P450 performance in the presence of ammonium or amine components [1]. This contrasts sharply with the reductive aminase-catalyzed amination of carbonyl compounds, which typically proceeds with quantitative conversions under optimized conditions [1]. In a parallel chemical synthesis approach, the tertiary analog N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine was prepared via copper-catalyzed sp³ C–H alkynylation of N,N-dimethylcyclohexylamine with calcium carbide in 92% isolated yield [2], highlighting a substantial synthetic efficiency divergence between secondary and tertiary N-propargylcyclohexylamines.

Biocatalysis enzyme cascade green chemistry amine synthesis reductive aminase

Chemoselective N–H Derivatization Capability: Secondary Amine as a Synthetic Branch Point

The N–H bond of N-(prop-2-yn-1-yl)cyclohexanamine serves as a selective reaction handle for further functionalization. Shatirova et al. demonstrated that this secondary amine undergoes chemoselective cyanoethylation with acrylonitrile (in the presence of BF3·Et2O) to form N-cyanoethyl-N-prop-2-yn-1-ylcyclohexylamine, and reacts with epichlorohydrin to yield N-epoxy-N-prop-2-yn-1-ylcyclohexylamine, each in synthetically useful conversions [1]. Subsequent hydrolysis of the cyanoethyl adduct with 10% aqueous HCl generates an unsaturated carboxylic acid derivative, while the epoxy adduct undergoes oxirane ring-opening with concentrated H2SO4 or propargyl alcohol to afford glycol and ether-alcohol products, respectively [1]. In contrast, the tertiary amine N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine lacks the N–H bond and is therefore incapable of undergoing analogous N-functionalization without prior N-demethylation [2].

N-functionalization cyanoethylation epoxide ring-opening derivatization medicinal chemistry

FeCl3-Mediated Domino Reactivity of N-Cyclohexyl Propargylamines for β-Alkynyl Ketone Synthesis

N-(prop-2-yn-1-yl)cyclohexanamine serves as a competent substrate in an FeCl3-mediated domino nucleophilic-substitution/intramolecular-cyclization/reverse Claisen condensation cascade with 1,3-diketones, affording β-alkynyl ketones in good to excellent yields [1]. This reactivity profile is specifically attributed to the N-cyclohexyl propargylamine structural motif, wherein the cyclohexyl group provides steric and electronic tuning that modulates the domino reaction pathway [1]. The broader class of N-cyclohexyl propargylamines has been explored across multiple synthetic methodologies, but the specific outcome of the FeCl3 domino sequence depends on the amine substitution pattern, with secondary amines offering distinct reactivity compared to tertiary N,N-disubstituted analogs .

domino reaction β-alkynyl ketones iron catalysis Claisen condensation heterocycle synthesis

Terminal Alkyne Click Chemistry Competence: CuAAC-Ready Architecture with Cyclohexyl Steric Profile

The terminal alkyne group of N-(prop-2-yn-1-yl)cyclohexanamine renders it a competent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction . This reactivity is shared with other terminal propargylamines; however, the cyclohexyl substituent provides a uniquely balanced steric and lipophilic profile. The cyclohexyl group (calculated LogP contribution ~2.5) provides higher lipophilicity than N-propargylamine (LogP ~0.3) or N-methylpropargylamine (LogP ~0.8), while maintaining lower steric congestion than N-benzyl or N-aryl propargylamine analogs, which can retard CuAAC kinetics . ChemSpider-predicted properties for this compound include a boiling point of 227.5 ± 13.0 °C at 760 mmHg and an enthalpy of vaporization of 46.4 ± 3.0 kJ/mol, indicating sufficient thermal stability for microwave-assisted or thermally accelerated click reactions .

click chemistry CuAAC azide-alkyne cycloaddition bioconjugation triazole synthesis

Verified Application Scenarios for N-(prop-2-yn-1-yl)cyclohexanamine Based on Quantitative Evidence


High-Temperature Acid Corrosion Inhibition in Oil Well Acidizing and Metal Pickling

N-(prop-2-yn-1-yl)cyclohexanamine is demonstrably effective as a corrosion inhibitor for ferrous metals in concentrated mineral acids at elevated temperatures (80 °C), achieving 99+% inhibition in 4.8 N HCl and 98% inhibition in 4.8 N H2SO4 at concentrations as low as 0.1% w/w . This performance profile supports its use in industrial acidizing, electrolytic cleaning, and pickling operations where the widely used inhibitor propargyl alcohol suffers from thermal degradation at temperatures above approximately 93 °C . Procurement of this compound specifically, rather than propargyl alcohol or unsubstituted cyclohexylamine, is justified for high-temperature acid treatment formulations requiring sustained inhibition efficacy.

Medicinal Chemistry Scaffold for Diversity-Oriented N-Functionalization Libraries

The secondary amine N–H bond of N-(prop-2-yn-1-yl)cyclohexanamine enables chemoselective N-cyanoethylation, N-epoxidation, and subsequent hydrolysis reactions to generate carboxylic acid, glycol, and ether-alcohol derivatives . This derivatization capability is absent in the tertiary analog N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine, making the secondary amine the preferred building block for medicinal chemistry programs requiring library diversification at the nitrogen center. The compound is available from commercial suppliers including ChemBridge, Enamine, and Sigma-Aldrich as part of screening compound collections, supporting its procurement for hit discovery and lead optimization .

FeCl3-Catalyzed Domino Synthesis of β-Alkynyl Ketones for Heterocycle Construction

The N-cyclohexyl propargylamine architecture, of which N-(prop-2-yn-1-yl)cyclohexanamine is the prototypical secondary amine representative, participates in FeCl3-mediated domino reactions with 1,3-diketones to produce β-alkynyl ketones in good to excellent yields . This specific cascade—encompassing nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation—is enabled by the combined electronic and steric features of the N-cyclohexylpropargylamine scaffold. Researchers engaged in heterocycle synthesis or diversity-oriented synthesis should procure this compound as a validated substrate for this transformation, as alternative propargylamine scaffolds (N-aryl, N-benzyl, or tertiary N,N-dialkyl) may diverge in reaction outcome under identical conditions.

Click Chemistry Building Block with Balanced Lipophilicity for Bioconjugation and Probe Design

The terminal alkyne of N-(prop-2-yn-1-yl)cyclohexanamine serves as a CuAAC-reactive handle for triazole formation, while the cyclohexyl group confers intermediate lipophilicity (estimated LogP ~2.5–3.0) that is higher than N-propargylamine (~0.3) yet lower than N-benzylpropargylamine analogs . This balanced profile supports applications in bioconjugation, activity-based protein profiling probe design, and materials chemistry where both aqueous solubility and membrane partitioning must be simultaneously managed. The predicted thermal stability (boiling point 227.5 °C at 760 mmHg, enthalpy of vaporization 46.4 kJ/mol) further supports microwave-assisted click protocols . Procuring this specific propargylamine, rather than more polar or more sterically encumbered alternatives, optimizes the lipophilicity–reactivity trade-off in click chemistry workflows.

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